(2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene
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Overview
Description
(2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene is an organic compound featuring a benzene ring substituted with a cyclobutyl group that contains two fluorine atoms and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, such as Friedel–Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of iron (Fe) catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration yields nitro derivatives, while halogenation produces halogenated benzene derivatives .
Scientific Research Applications
(2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
(2,2-Difluoro-1-methylcyclobutyl)benzene: Lacks the methylidene group, resulting in different reactivity and properties.
(2,2-Difluoro-3-methylidenecyclobutyl)benzene: Similar structure but with variations in the position of substituents, affecting its chemical behavior.
(2,2-Difluorocyclobutyl)benzene: Simplified structure without methyl or methylidene groups, leading to distinct reactivity patterns.
Uniqueness
(2,2-Difluoro-1-methyl-3-methylidenecyclobutyl)benzene stands out due to its unique combination of substituents, which impart specific chemical properties and reactivity. The presence of both fluorine atoms and a methylidene group enhances its stability and potential for diverse applications in research and industry .
Properties
CAS No. |
112778-28-6 |
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Molecular Formula |
C12H12F2 |
Molecular Weight |
194.22 g/mol |
IUPAC Name |
(2,2-difluoro-1-methyl-3-methylidenecyclobutyl)benzene |
InChI |
InChI=1S/C12H12F2/c1-9-8-11(2,12(9,13)14)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
InChI Key |
LLWMJAMQYVFUHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C)C1(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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